molecular formula C18H20O6 B14731123 o-Veratroin CAS No. 5653-61-2

o-Veratroin

Cat. No.: B14731123
CAS No.: 5653-61-2
M. Wt: 332.3 g/mol
InChI Key: OOCMVIWZLARXOS-UHFFFAOYSA-N
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Description

o-Veratroin (orththis compound) is a phenylpropanoid derivative characterized by an ortho-dimethoxybenzene core linked to a propanoid side chain. Veratrole (1,2-dimethoxybenzene) serves as a foundational scaffold for this compound, with modifications enhancing its biological and chemical properties.

Properties

CAS No.

5653-61-2

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

1,2-bis(2,3-dimethoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C18H20O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10,15,19H,1-4H3

InChI Key

OOCMVIWZLARXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)C2=C(C(=CC=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Guaiacol: One of the common methods to synthesize o-Veratroin involves the methylation of guaiacol (2-methoxyphenol). This reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base such as potassium carbonate.

    Industrial Production Methods: Industrially, this compound can be produced through the catalytic methylation of guaiacol using methanol in the presence of a suitable catalyst like copper or palladium. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Veratroin can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry:

  • o-Veratroin is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases due to its bioactive properties.

Industry:

  • This compound is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which o-Veratroin exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biochemical processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize o-Veratroin’s properties, we compare it to three structurally and functionally related compounds: p-Veratroin (para-dimethoxy analog), isthis compound (isomeric side chain), and vanillic acid (monomethoxy-hydroxybenzoic acid).

Table 1: Structural and Functional Comparison

Compound Structure Molecular Formula Key Functional Groups Biological Activity Key References
This compound Ortho-dimethoxy + propanoid C₁₁H₁₄O₄ Methoxy, ester/propanoid Antioxidant, antimicrobial
p-Veratroin Para-dimethoxy + propanoid C₁₁H₁₄O₄ Methoxy, ester/propanoid Reduced bioavailability
Isthis compound Dimethoxy + branched chain C₁₁H₁₄O₄ Methoxy, ketone Enhanced lipophilicity
Vanillic Acid 3-methoxy-4-hydroxybenzoic C₈H₈O₄ Methoxy, hydroxyl, carboxyl Anti-inflammatory

Key Findings:

Structural Influence on Bioactivity :

  • The ortho-substitution in this compound enhances steric hindrance, reducing enzymatic degradation compared to p-Veratroin .
  • Isthis compound’s branched chain improves membrane permeability, increasing its antimicrobial potency .
  • Vanillic acid’s hydroxyl group confers stronger antioxidant activity but lower stability under acidic conditions .

p-Veratroin’s para-substitution simplifies crystallization, making it preferable for industrial synthesis .

Thermodynamic Properties :

  • This compound has a melting point of ~120–125°C, higher than isthis compound (110–115°C) due to stronger intermolecular forces in the ortho configuration .
  • Vanillic acid’s carboxyl group lowers its volatility compared to this compound .

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